molecular formula C10H8Cl2N2O2S B2440392 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 956760-00-2

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2440392
CAS No.: 956760-00-2
M. Wt: 291.15
InChI Key: MVMCBZIZVHNEMR-UHFFFAOYSA-N
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Description

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a dichloromethylphenyl moiety

Preparation Methods

The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Formation of Pyrazole Ring: The sulfonyl chloride is then reacted with hydrazine or its derivatives to form the pyrazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and solvents like dichloromethane or toluene are commonly used.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfone, sulfoxide, and substituted pyrazole derivatives.

Scientific Research Applications

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The dichloromethylphenyl moiety enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:

    1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole: This compound has a similar structure but lacks the additional chlorine atoms, which may affect its reactivity and biological activity.

    1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: The presence of a methyl group instead of chlorine atoms can lead to differences in chemical properties and applications.

    1-[(4,5-dichlorophenyl)sulfonyl]-1H-pyrazole: This compound is closely related but does not have the methyl group, which may influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-5-8(11)9(12)6-10(7)17(15,16)14-4-2-3-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMCBZIZVHNEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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